tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate
Description
"tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate" is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and an acetylthio-methyl substituent at the 3-position of the pyrrolidine ring. The tert-butyl carbamate group is a common protecting group for amines, enhancing synthetic versatility.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-8-10-5-6-13(7-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXYNKARODJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The use of flow microreactors enhances the reaction efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product formed is the corresponding sulfoxide or sulfone.
Reduction: The major product is the reduced form of the compound, where the acetylthio group is converted to a thiol.
Substitution: The major products are the substituted derivatives of the compound.
Scientific Research Applications
tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry:
- It serves as a key intermediate in the synthesis of various pyrrolidine derivatives.
- It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- The compound is used in the study of enzyme inhibition and protein-ligand interactions.
- It is employed in the synthesis of biologically active molecules for drug discovery.
Medicine:
- It is investigated for its potential therapeutic applications in the treatment of various diseases.
- The compound is used in the development of new pharmaceuticals and drug delivery systems.
Industry:
- It is utilized in the production of fine chemicals and specialty materials.
- The compound is used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound can influence various cellular signaling pathways, leading to changes in cellular functions.
Interacting with Proteins: It can form complexes with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs differ in substituent groups, heterocyclic cores, or functional moieties, leading to variations in physicochemical properties and applications. Key comparisons include:
Table 1: Structural Analogues and Key Properties
Key Observations
Functional Group Impact :
- Acetylthio vs. Hydroxyethylthio : The acetylthio group (in the target compound) offers better stability and controlled thiol reactivity compared to the hydroxyethylthio group, which may undergo oxidation or esterification.
- Halogenated Derivatives : Pyridine-containing analogs (e.g., bromo/iodo substituents) exhibit higher molecular weights (387–483 g/mol) and are typically costlier ($400–$4800/g) due to halogenation complexity.
Price and Availability: The acetylthio analog "tert-Butyl 4-((acetylthio)methyl)piperidine-1-carboxylate" is priced at ¥5559/g (≈$770/g), comparable to halogenated pyridine derivatives. Non-sulfur derivatives like "tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate" are more affordable (¥3249/g), reflecting simpler synthesis.
Synthetic Utility :
- The tert-butyl carbamate group in all analogs facilitates amine protection, but sulfur-containing variants (acetylthio, hydroxyethylthio) enable specialized applications in peptide coupling or prodrug design.
- Halogenated pyridine derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxylated analogs serve as intermediates for further oxidation.
Data Tables
Table 2: Price and Molecular Weight Comparison
Biological Activity
Tert-butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H21NO3S
- Molecular Weight : 255.37 g/mol
Anti-inflammatory Effects
Pyrrolidine derivatives often demonstrate anti-inflammatory effects by modulating cytokine production. For example, compounds that inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 have been documented. This suggests that this compound may also exhibit anti-inflammatory properties, although direct evidence is still needed .
The precise mechanism of action for this compound has not been fully elucidated. However, based on related compounds, it may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of various pyrrolidine derivatives against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics. Although specific data for this compound is lacking, the trend suggests potential efficacy in this area.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| tert-butyl derivative | TBD | TBD |
Case Study 2: Neuroprotective Effects
In vitro studies on related compounds indicated neuroprotective effects against amyloid-beta toxicity in astrocytes. These findings suggest that this compound may also provide neuroprotection through similar mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Protection of the pyrrolidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .
- Introduction of the acetylthio group via nucleophilic substitution or thiol-ene reactions, often requiring acetylthiol reagents and catalysts like DMAP .
- Purification via column chromatography (e.g., ethanol/chloroform mixtures) to isolate the product .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl, acetylthio) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and thioester (C-S) stretches .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as thioesters can release toxic fumes .
- Follow guidelines from safety data sheets (SDS) for pyridine/pyrrolidine derivatives, including proper waste disposal and emergency procedures .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify energy-efficient pathways .
- Machine Learning : Algorithms analyze reaction databases (e.g., PubChem) to suggest optimal conditions (solvent, temperature) for yield improvement .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., tert-butyl groups) or enzymatic catalysis to control stereochemistry at the pyrrolidine ring .
- Dynamic Kinetic Resolution : Racemization inhibitors and chiral ligands (e.g., BINAP) improve enantiomeric excess during acetylthio group installation .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to receptors or proteins .
- Molecular Docking : Simulations (e.g., AutoDock) predict binding modes of the acetylthio moiety with active sites .
Q. How can researchers resolve conflicting data in reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track sulfur or carbon atoms using S or C isotopes to clarify mechanistic pathways .
- Kinetic Studies : Compare rate constants under varied conditions (pH, temperature) to distinguish between competing mechanisms .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc protection) to prevent decomposition .
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line IR) ensures consistent product quality during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
